![molecular formula C18H20N2O3 B267608 N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B267608.png)
N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea, also known as THF-PU, is a chemical compound that has gained attention in scientific research due to its potential biological and pharmaceutical applications.
Wirkmechanismus
N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea exerts its biological effects by inhibiting the activity of protein kinase C (PKC), an enzyme that plays a crucial role in cell signaling pathways. By inhibiting PKC, N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea disrupts the signaling pathways that promote cell growth and survival, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea has been shown to have anti-inflammatory and antioxidant properties. It has been found to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea is a relatively stable compound that can be easily synthesized and purified. It has a high yield, making it a cost-effective compound for laboratory experiments. However, N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea has low solubility in water, which can limit its application in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea. One potential direction is to investigate its application in combination with other chemotherapeutic agents for cancer treatment. Another direction is to explore its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea and its effects on various signaling pathways.
Synthesemethoden
The synthesis of N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea involves the reaction between 2-(tetrahydro-2-furanylmethoxy)aniline and phenyl isocyanate. The reaction is carried out under mild conditions, and the yield of N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea is high. The purity of the compound can be improved through recrystallization methods.
Wissenschaftliche Forschungsanwendungen
N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea has been studied for its potential application in cancer treatment. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea has also been investigated for its antimicrobial activity against various microorganisms, including bacteria and fungi.
Eigenschaften
Produktname |
N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea |
---|---|
Molekularformel |
C18H20N2O3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
1-[2-(oxolan-2-ylmethoxy)phenyl]-3-phenylurea |
InChI |
InChI=1S/C18H20N2O3/c21-18(19-14-7-2-1-3-8-14)20-16-10-4-5-11-17(16)23-13-15-9-6-12-22-15/h1-5,7-8,10-11,15H,6,9,12-13H2,(H2,19,20,21) |
InChI-Schlüssel |
CJYRJLIDYSZFNV-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COC2=CC=CC=C2NC(=O)NC3=CC=CC=C3 |
Kanonische SMILES |
C1CC(OC1)COC2=CC=CC=C2NC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.